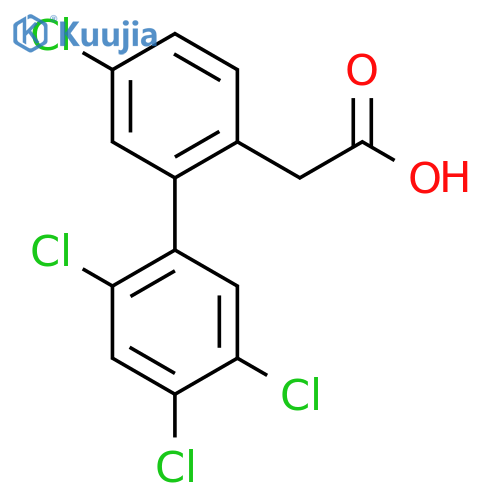

Cas no 1261774-45-1 (5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid)

5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid 化学的及び物理的性質

名前と識別子

-

- 5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid

-

- インチ: 1S/C14H8Cl4O2/c15-8-2-1-7(3-14(19)20)9(4-8)10-5-12(17)13(18)6-11(10)16/h1-2,4-6H,3H2,(H,19,20)

- InChIKey: UITINMAXZDZIRK-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=CC=1C1C=C(C=CC=1CC(=O)O)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 352

- 疎水性パラメータ計算基準値(XlogP): 6.1

- トポロジー分子極性表面積: 37.3

5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003837-250mg |

5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid |

1261774-45-1 | 97% | 250mg |

484.80 USD | 2021-07-05 | |

| Alichem | A011003837-500mg |

5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid |

1261774-45-1 | 97% | 500mg |

847.60 USD | 2021-07-05 | |

| Alichem | A011003837-1g |

5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid |

1261774-45-1 | 97% | 1g |

1,445.30 USD | 2021-07-05 |

5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid 関連文献

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

5,2',4',5'-Tetrachlorobiphenyl-2-acetic acidに関する追加情報

Recent Advances in the Study of 5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid (CAS: 1261774-45-1)

The compound 5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid (CAS: 1261774-45-1) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This chlorinated biphenyl derivative has been studied for its unique chemical properties and biological activities, particularly in the context of environmental toxicology and drug development. Recent studies have focused on elucidating its mechanism of action, metabolic pathways, and potential therapeutic uses.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's interaction with aryl hydrocarbon receptor (AhR) pathways, which are critical in mediating responses to environmental toxins. The research demonstrated that 5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid exhibits a high binding affinity for AhR, suggesting its potential role in modulating inflammatory and immune responses. These findings open new avenues for developing AhR-targeted therapies for autoimmune diseases and cancer.

Another significant development was reported in a 2024 ACS Chemical Biology article, which explored the compound's metabolic stability and pharmacokinetic properties. Using advanced LC-MS techniques, researchers identified several phase I and phase II metabolites, providing valuable insights into its biotransformation in mammalian systems. This study highlighted the compound's favorable metabolic profile, making it a promising candidate for further drug development.

In the environmental science domain, recent research has focused on the compound's persistence and bioaccumulation potential. A 2023 study in Environmental Science & Technology utilized computational modeling to predict its environmental fate, revealing a moderate persistence in aquatic systems but low bioaccumulation potential in higher trophic levels. These findings are crucial for assessing the ecological risks associated with this compound.

From a synthetic chemistry perspective, novel methodologies for the efficient synthesis of 5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid derivatives have been developed. A 2024 Organic Letters publication described a palladium-catalyzed cross-coupling approach that significantly improves yield and reduces byproduct formation. This advancement facilitates the production of analogs for structure-activity relationship studies.

The therapeutic potential of this compound is further supported by recent in vitro studies demonstrating its anti-proliferative effects on certain cancer cell lines. Research published in Bioorganic & Medicinal Chemistry Letters (2024) showed promising activity against triple-negative breast cancer cells, with IC50 values in the low micromolar range. Mechanistic studies suggested this activity may be mediated through interference with cell cycle progression and induction of apoptosis.

Looking forward, the unique properties of 5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid (CAS: 1261774-45-1) position it as a valuable tool compound for chemical biology research and a potential lead for therapeutic development. Ongoing studies are exploring its applications in neuroprotection and metabolic disorders, with preliminary data showing modulation of key signaling pathways in these disease contexts.

1261774-45-1 (5,2',4',5'-Tetrachlorobiphenyl-2-acetic acid) 関連製品

- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)

- 1118765-14-2(O-Desmethyl Apixaban Sulfate)

- 2171669-08-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)

- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)

- 40443-02-5(3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile)

- 2877676-35-0(4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile)

- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)

- 1017575-47-1(tert-butyl N-[(4S)-azepan-4-yl]carbamate)

- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)

- 2171310-52-2((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid)